molecular formula C10H12FN5O3 B150665 2'-フルオロ-2'-デオキシアデノシン CAS No. 64183-27-3

2'-フルオロ-2'-デオキシアデノシン

カタログ番号: B150665
CAS番号: 64183-27-3
分子量: 269.23 g/mol
InChIキー: ZGYYPTJWJBEXBC-QYYRPYCUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2’-β-フルオロ-2’,3’-デオキシアデノシンは、抗ウイルスおよび抗がん療法における潜在的な用途により、大きな関心を集めている合成ヌクレオシドアナログです。この化合物は、天然ヌクレオシドと構造的に類似していますが、2’位にフッ素原子を持ち、3’位にヒドロキシル基がありません。これにより、独自の生化学的特性がもたらされます。

2. 製法

合成経路および反応条件: 2’-β-フルオロ-2’,3’-デオキシアデノシンの合成は、通常、2’,3’-ジデオキシアデノシンなどの適切な前駆体のフッ素化を伴います。一般的な方法の1つには、フッ素化剤としてジエチルアミノ硫黄三フッ化物(DAST)を使用する方法があります。 この反応は、無水条件下で、通常ジクロロメタンなどの溶媒中で、副反応を防ぐために低温で行われます .

工業的製造方法: 2’-β-フルオロ-2’,3’-デオキシアデノシンの工業的製造には、高純度と高収率を確保しながら合成経路をスケールアップすることが含まれます。 これには、温度や溶媒の選択などの反応条件の最適化、および再結晶やクロマトグラフィーなどの精製技術を用いて目的の生成物を単離することが含まれる場合があります .

3. 化学反応解析

反応の種類: 2’-β-フルオロ-2’,3’-デオキシアデノシンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬および条件:

主な生成物:

4. 科学研究への応用

2’-β-フルオロ-2’,3’-デオキシアデノシンは、科学研究において幅広い用途を持っています。

科学的研究の応用

2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE has a wide range of applications in scientific research:

作用機序

2’-β-フルオロ-2’,3’-デオキシアデノシンは、主にDNAまたはRNAへの組み込みを介して効果を発揮し、核酸合成中の鎖の停止を引き起こします。この機序は、がん細胞やウイルス感染細胞などの急速に分裂する細胞に対して特に効果的です。 この化合物は、DNAポリメラーゼや逆転写酵素などの酵素を標的とし、その活性を阻害し、遺伝物質の複製を防ぎます .

類似化合物:

    2’,3’-ジデオキシアデノシン: フッ素原子を持たず、安定性が低い。

    2’-フルオロ-2’-デオキシアデノシン: 類似した構造を持つが、3’-デオキシ修飾がない。

    2’-アジド-2’,3’-デオキシアデノシン: フッ素の代わりにアジド基を含んでいます。

独自性: 2’-β-フルオロ-2’,3’-デオキシアデノシンは、フッ素置換とデオキシ修飾の組み合わせにより、抗ウイルス剤および抗がん剤としての安定性と有効性を高めており、独自のものです。 ウイルス複製を阻害し、がん細胞のアポトーシスを誘導する能力により、治療応用のための有望な候補となっています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE typically involves the fluorination of a suitable precursor, such as 2’,3’-dideoxyadenosine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent like dichloromethane, at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of 2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE involves scaling up the synthetic route while ensuring high purity and yield. This may include optimizing reaction conditions, such as temperature and solvent choice, and employing purification techniques like recrystallization or chromatography to isolate the desired product .

化学反応の分析

Types of Reactions: 2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

類似化合物との比較

    2’,3’-Dideoxyadenosine: Lacks the fluorine atom and is less stable.

    2’-Fluoro-2’-deoxyadenosine: Similar structure but lacks the 3’-deoxy modification.

    2’-Azido-2’,3’-deoxyadenosine: Contains an azido group instead of fluorine.

Uniqueness: 2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE is unique due to its combination of fluorine substitution and deoxy modification, which enhances its stability and efficacy as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for therapeutic applications .

特性

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYYPTJWJBEXBC-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60982712
Record name (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64183-27-3
Record name 2'-Fluoro-2'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064183273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Fluoro-2'-deoxyadenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Fluoro-2'-deoxyadenosine
Reactant of Route 2
2'-Fluoro-2'-deoxyadenosine
Reactant of Route 3
2'-Fluoro-2'-deoxyadenosine
Reactant of Route 4
Reactant of Route 4
2'-Fluoro-2'-deoxyadenosine
Reactant of Route 5
Reactant of Route 5
2'-Fluoro-2'-deoxyadenosine
Reactant of Route 6
2'-Fluoro-2'-deoxyadenosine
Customer
Q & A

A: 2′-Fluoro-2′-deoxyadenosine (EFdA) is a nucleoside analog. Its structure closely resembles naturally occurring adenosine but with a key modification: a fluorine atom replacing the hydroxyl group at the 2′ position of the ribose sugar. This fluorine substitution significantly impacts its interaction with enzymes like reverse transcriptase. [] Nuclear magnetic resonance (NMR) studies have confirmed that the sugar ring of EFdA predominantly adopts a North (C2′-exo/C3′-endo) conformation. [] This conformational preference contributes to EFdA's potent inhibition of HIV-1 RT.

A: Researchers are actively investigating the formulation and delivery of EFdA for optimal therapeutic efficacy. One promising avenue is the development of long-acting EFdA-eluting implant devices. Studies in rodents and nonhuman primates have demonstrated the feasibility of achieving sustained EFdA release for over six months using these implants. [] These implants offer a potential solution to challenges associated with daily oral drug regimens, such as adherence and the development of drug resistance.

A: EFdA itself is not known to possess intrinsic catalytic properties. Instead, it functions as a substrate analog, mimicking natural nucleosides to disrupt enzymatic processes. Its primary application is as an antiviral agent, specifically targeting the reverse transcriptase enzyme of HIV-1. [, ]

A: Computational modeling studies have shed light on the interactions between EFdA and its target enzyme, HIV-1 RT. These studies provide a molecular-level understanding of EFdA's mechanism of action, revealing how the 4′-ethynyl group of EFdA fits into a specific hydrophobic pocket within the RT enzyme. [] This binding interaction, along with the fluorine substitution, contributes to both the efficient utilization of EFdA by RT and the subsequent difficulty in translocating the EFdA-terminated DNA primer. []

A: The fluorine atom at the 2′ position is crucial for EFdA's activity. This modification distinguishes it from other NRTIs and significantly contributes to its potency against HIV-1 RT. [, ] Researchers have synthesized and evaluated carbocyclic derivatives of EFdA to explore the impact of structural modifications. While some derivatives exhibited promising antiviral activity, modifications generally resulted in decreased potency compared to EFdA. [] These findings highlight the importance of the specific structural features of EFdA for its exceptional antiviral activity.

A: EFdA remains stable under various pH conditions, demonstrating good stability at elevated temperatures (65°C). [] This inherent stability is a favorable characteristic for its formulation and storage. Ongoing research aims to develop formulations that enhance EFdA's delivery and bioavailability for improved therapeutic outcomes. Long-acting implants and nanoformulations are being explored to address challenges related to adherence and drug resistance. [] These innovative delivery systems aim to provide sustained drug release, ensuring consistent drug levels for a prolonged period, potentially improving treatment efficacy.

ANone: While specific SHE regulations pertaining to EFdA are not directly addressed in the provided research papers, it's important to note that any pharmaceutical compound under development undergoes rigorous safety and toxicity evaluations.

A: EFdA demonstrates favorable pharmacokinetic properties in preclinical models. It is readily absorbed after oral administration, achieving micromolar concentrations in serum. [] Notably, the intracellular half-life of its active metabolite, EFdA-triphosphate, is remarkably long, exceeding 72 hours in peripheral blood mononuclear cells. [] This prolonged intracellular half-life is a key factor contributing to EFdA's potential for less frequent dosing, possibly as infrequent as once weekly. [, ]

A: Extensive in vitro and in vivo studies have demonstrated the potent antiviral activity of EFdA. In cell-based assays, EFdA exhibits exceptional potency against a diverse panel of HIV-1 isolates, including those resistant to other NRTIs. [] Animal models, particularly humanized mice, have been instrumental in evaluating EFdA's efficacy and pharmacokinetic properties. [, ] These studies consistently show that EFdA effectively suppresses viral replication and prevents the depletion of CD4+ T cells, even in challenging anatomical compartments like the gastrointestinal and female reproductive tracts. [, ] The promising preclinical results have paved the way for clinical trials. EFdA is currently being investigated in phase III clinical trials for both HIV-1 treatment and prevention. [, ] Early clinical data suggest that EFdA is well-tolerated and highly effective in suppressing HIV-1 replication when administered once daily. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。